molecular formula C10H15N3O2 B8742276 N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine CAS No. 25238-55-5

N-(2-(dimethylamino)ethyl)-2-nitrobenzenamine

Cat. No. B8742276
CAS RN: 25238-55-5
M. Wt: 209.24 g/mol
InChI Key: JSNWIWQOIKRWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544701B2

Procedure details

A mixture of 2-fluoro-nitrobenzene (2.8 g, 20 mmol) and N,N-dimethylethylenediamine (3.3 mL, 30 mmol) in isopropanol is heated at 90°-100° C. for 16 h, cooled to 0° C. and filtered. The filtercake is washed with cold isopropanol and air-dried to give the title compound as an orange solid, 3.83 g (92% yield), identified by HPLC and mass spectral analyses.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15]>C(O)(C)C>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
3.3 mL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 90°-100° C. for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtercake is washed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
CN(CCNC1=C(C=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.